Fenclofenac glucuronide

Descripción general

Descripción

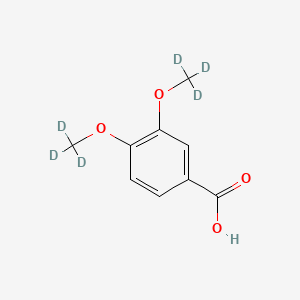

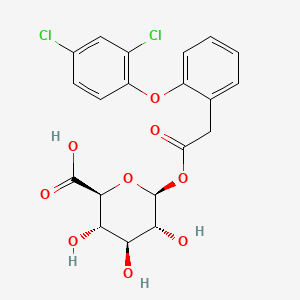

Fenclofenac glucuronide is a metabolite of Fenclofenac . Fenclofenac is a nonsteroidal anti-inflammatory drug (NSAID) previously used in rheumatism. It has mild immunosuppressive effects and may displace thyroid hormone from its binding protein . Fenclofenac glucuronide contains a total of 51 bonds; 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 4 hydroxyl groups .

Synthesis Analysis

The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA is widely distributed in the body, especially the liver. Fifteen UGT isoforms have been identified as responsible for human glucuronidation .Molecular Structure Analysis

Fenclofenac glucuronide has a molecular formula of C20H18Cl2O9 . It contains 51 bonds in total, including 33 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 aliphatic carboxylic acid, and 1 aliphatic ester .Chemical Reactions Analysis

Glucuronides are formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of membrane-bound UDP-glucuronosyltransferase (UGT) enzymes . The reactivity of acyl glucuronide conjugates of drugs and other xenobiotics has been studied extensively due to their potential hepatotoxicity .Physical And Chemical Properties Analysis

Fenclofenac glucuronide has a molecular weight of 473.26 . It is a highly hydrophilic compound due to the presence of glucuronic acid .Aplicaciones Científicas De Investigación

Metabolism in Animals : Fenclofenac is rapidly absorbed and eliminated in horses, with its major urinary metabolite being the ester glucuronide. This finding is significant as it shows an ester glucuronide to be the primary metabolite of a non-steroidal anti-inflammatory drug in horses (Marsh et al., 1983).

Antirheumatic Activity : In humans, fenclofenac has shown antirheumatic effects, improving clinical parameters and laboratory measurements in patients with rheumatic diseases (Berry et al., 1980).

Clinical Research Methodology : The Fenclofenac Clinical Research Programme provided insights into the therapeutic dose range and efficacy of fenclofenac in treating chronic rheumatological conditions (Tudor et al., 1977).

Treatment of Rheumatoid Arthritis and Ankylosing Spondylitis : Fenclofenac has been investigated for its efficacy in treating severe active rheumatoid arthritis and ankylosing spondylitis, demonstrating its potential as an effective anti-inflammatory agent (Akyol et al., 1977).

Pharmacological and Toxicological Aspects : The anti-inflammatory properties and low gastrointestinal toxicity of fenclofenac were highlighted, providing a background for its clinical development (Atkinson et al., 1977).

Effect on Thyroid Function : Fenclofenac has been shown to lower serum concentrations of thyroxine and triidothyronine, indicating its potential impact on thyroid function tests (Kurtz et al., 1981).

Influence on Lymphocyte Regeneration : Fenclofenac was found to retard the regeneration of lymphocytes in rats following total body irradiation, suggesting its potential as an immunosuppressive drug (Spiers et al., 1993).

Gastric Tolerance : An open tolerance study with endoscopic control showed that fenclofenac was well-tolerated in patients with osteoarthrosis who had a history of gastric intolerance to other non-steroidal anti-inflammatory agents (Hradský, 1981).

Safety And Hazards

A lively debate has continued for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programs . The safety data sheet for Fenclofenac glucuronide was not available in the search results .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[2-(2,4-dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2O9/c21-10-5-6-13(11(22)8-10)29-12-4-2-1-3-9(12)7-14(23)30-20-17(26)15(24)16(25)18(31-20)19(27)28/h1-6,8,15-18,20,24-26H,7H2,(H,27,28)/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIVNRQWIBPUSG-HBWRTXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227938 | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenclofenac glucuronide | |

CAS RN |

77182-37-7 | |

| Record name | Fenclofenac glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077182377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenclofenac glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(3-methylbutyl)amino]propanenitrile](/img/structure/B590483.png)

![N-[(6S)-8-fluoro-6-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide](/img/structure/B590495.png)

![N'-[(3beta,8xi,9xi,14xi,17E)-3-Hydroxyandrostan-17-ylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B590496.png)

![4-n-Pentylphenol-[d5]](/img/structure/B590497.png)